![molecular formula C15H21FN2O4S B13631981 Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13631981.png)
Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate is a synthetic intermediate featuring a piperazine core modified with a tert-butoxycarbonyl (Boc) protecting group and a para-fluorosulfonylphenyl substituent. The fluorosulfonyl (-SO₂F) group is a strong electron-withdrawing moiety, conferring unique reactivity and stability properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate can be achieved through a series of chemical reactions. One common method involves the reaction of 4-(fluorosulfonyl)phenylamine with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperazine ring and the phenyl group.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while hydrolysis would produce the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and fluorosulfonyl group are key functional groups that enable the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
Key Observations :
- The fluorosulfonyl group enhances electrophilicity, making the compound suitable for covalent binding applications (e.g., enzyme inhibition).
- Pyridinyl and cyano groups () improve solubility via polar interactions but may reduce metabolic stability .
- Amino-substituted derivatives () exhibit instability in acidic environments due to protonation and subsequent degradation .
Insights :
- Fluorosulfonyl-containing compounds are understudied in the provided evidence but hold promise for targeted covalent therapies.
- Pyridinyl and sulfonamide derivatives () show validated bioactivity, emphasizing the versatility of piperazine scaffolds .
Biological Activity
Tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and implications for future studies.
- Molecular Formula : C₁₇H₂₄FNO₄S
- Molecular Weight : 387.5 g/mol
- Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and DMSO.
- Melting Point : Not specified in available literature.
Tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate acts primarily through the modulation of specific protein targets involved in various disease pathways. It is believed to interact with certain receptors and enzymes, influencing cellular signaling pathways related to inflammation, cancer progression, and bacterial infections.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, in vitro studies revealed that it effectively reduced the viability of breast cancer cells by targeting specific oncogenic pathways.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. In animal models of inflammation, it reduced levels of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Antibacterial Activity
Preliminary studies indicate that tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate possesses antibacterial activity against several strains of bacteria. Its mechanism appears to involve disrupting bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved.
Toxicity and Safety
Toxicological assessments have indicated that tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate has low acute toxicity levels in animal models. However, long-term toxicity studies are necessary to fully understand its safety profile for potential therapeutic applications.
Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Inhibition of breast cancer cell proliferation; induction of apoptosis. |
Study 2 | Anti-inflammatory Effects | Reduction in pro-inflammatory cytokines in animal models. |
Study 3 | Antibacterial Activity | Effective against multiple bacterial strains; mechanism involves cell wall disruption. |
Case Studies
- Breast Cancer Model : In a controlled study involving MCF-7 breast cancer cells, treatment with tert-butyl 4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate resulted in a 70% reduction in cell viability after 48 hours.
- Inflammation Model : In a murine model of induced inflammation, administration of the compound led to a significant decrease in edema and inflammatory markers compared to the control group.
- Bacterial Infection Study : An evaluation against Staphylococcus aureus showed that the compound inhibited bacterial growth by 60% at a concentration of 50 µg/mL.
Future Directions
Further research is warranted to explore the following areas:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in humans.
- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic effectiveness.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorosulfonyl groups can be introduced via sulfonation of aryl intermediates using sulfur trioxide or chlorosulfonic acid under anhydrous conditions . Optimization includes controlling temperature (e.g., 0–5°C for sulfonation to prevent side reactions) and using bases like triethylamine to neutralize acidic byproducts. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm the piperazine ring, tert-butyl group, and fluorosulfonyl substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- HPLC : Purity assessment (>97%) using reverse-phase columns with UV detection at 254 nm .
Q. What are the key functional groups influencing the compound's reactivity in medicinal chemistry applications?
- Methodology : The fluorosulfonyl group (-SO₂F) is highly electrophilic, enabling covalent binding to nucleophilic residues (e.g., cysteine in enzymes). The tert-butyl carbamate acts as a protecting group for the piperazine nitrogen, which can be cleaved under acidic conditions (e.g., HCl/dioxane) for further derivatization .
Advanced Research Questions
Q. How does the fluorosulfonyl group affect the compound's pharmacokinetic properties, such as membrane permeability or metabolic stability?
- Methodology :
- LogP Measurement : Use shake-flask or chromatographic methods to assess lipophilicity. Fluorosulfonyl groups may reduce LogP, impacting blood-brain barrier penetration .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to evaluate oxidative metabolism. LC-MS/MS quantifies parent compound degradation over time .
Q. How can researchers resolve contradictions in pharmacological data, such as varying receptor binding affinities reported for this compound?
- Methodology :
- Standardized Assays : Replicate binding studies (e.g., radioligand displacement assays for serotonin/dopamine receptors) under identical buffer conditions (pH 7.4, 25°C) .
- Orthogonal Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding kinetics independently .
Q. What strategies are recommended for designing SAR studies to improve selectivity for target enzymes over off-targets?
- Methodology :
- Crystallography : Resolve co-crystal structures of the compound bound to target enzymes (e.g., kinases) to identify critical hydrogen bonds or steric clashes .
- Parallel Synthesis : Synthesize analogs with modifications to the piperazine ring or fluorosulfonyl group. Test against a panel of related enzymes to map selectivity .
Q. What experimental strategies are recommended to investigate the impact of the fluorosulfonyl group on the compound's reactivity and biological activity?
- Methodology :
- Comparative Studies : Synthesize analogs replacing -SO₂F with -SO₂Cl or -SO₂CH₃. Evaluate differences in enzyme inhibition (IC50) or cellular toxicity (MTT assays) .
- Click Chemistry : Use alkyne-tagged derivatives to track covalent adduct formation with target proteins via azide-fluorophore probes .
Q. Data Contradiction Analysis
Q. How should discrepancies in reported enzymatic inhibition data be addressed?
- Methodology :
- Source Validation : Confirm enzyme batch purity (SDS-PAGE) and activity (fluorogenic substrates).
- Buffer Optimization : Test inhibition under varying ionic strengths or reducing agents (e.g., DTT) to rule out assay interference .
Q. Why might cytotoxicity vary across cell lines, and how can this be systematically evaluated?
- Methodology :
- Cell Panel Screening : Test cytotoxicity in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) using ATP-based viability assays.
- Mechanistic Profiling : Perform RNA-seq to identify pathways (e.g., oxidative stress) differentially affected by the compound .
Q. Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
- Guidelines :
- SOPs : Document reaction parameters (e.g., stoichiometry, degassing steps) to minimize batch-to-batch variability .
- QC Criteria : Require ≥95% purity (HPLC), confirmed NMR/MS match to published spectra .
Properties
Molecular Formula |
C15H21FN2O4S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-fluorosulfonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O4S/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)12-4-6-13(7-5-12)23(16,20)21/h4-7H,8-11H2,1-3H3 |
InChI Key |
MKZNOGPSXBZXPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
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